
Curdionolide A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Curdionolide A is a germacrane-type sesquiterpene lactone isolated from the rhizomes of Curcuma wenyujin, a plant commonly used in traditional Chinese medicine . This compound has garnered attention due to its unique chemical structure and potential pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Curdionolide A can be synthesized through various methods, including the use of silica gel column chromatography, Sephadex LH-20 column chromatography, and high-performance liquid chromatography (HPLC) . The isolation process involves extracting the rhizomes of Curcuma wenyujin with ethanol, followed by partitioning the extract with ethyl acetate and n-butanol. The fractions are then subjected to chromatographic techniques to purify this compound .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it likely involves large-scale extraction and purification processes similar to those used in laboratory settings. The scalability of these methods would depend on the availability of raw materials and the efficiency of the extraction and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Curdionolide A undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and alkylation reactions often involve reagents like bromine and alkyl halides.
Major Products
The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities and chemical properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Investigated for its anti-inflammatory and antioxidant properties.
Medicine: Potential therapeutic agent for treating conditions like cancer and cardiovascular diseases.
Industry: May be used in the development of new pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of Curdionolide A involves its interaction with various molecular targets and pathways. It has been shown to inhibit the production of nitric oxide in lipopolysaccharide-activated macrophages, suggesting its role in modulating inflammatory responses . Additionally, it may interact with apoptotic proteins and cell adhesion molecules, contributing to its anti-cancer properties .
Vergleich Mit ähnlichen Verbindungen
Curdionolide A is unique among germacrane-type sesquiterpenes due to its specific chemical structure and biological activities. Similar compounds include:
Curdionolide B: Another germacrane-type sesquiterpene lactone with similar pharmacological properties.
Curdionolide C: A germacrane-type sesquiterpene lactam with distinct structural features.
Methyl this compound:
These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Eigenschaften
Molekularformel |
C15H20O4 |
|---|---|
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
(6S,9Z,11aR)-11a-hydroxy-3,6,10-trimethyl-6,7,8,11-tetrahydro-4H-cyclodeca[b]furan-2,5-dione |
InChI |
InChI=1S/C15H20O4/c1-9-5-4-6-10(2)13(16)7-12-11(3)14(17)19-15(12,18)8-9/h5,10,18H,4,6-8H2,1-3H3/b9-5-/t10-,15+/m0/s1 |
InChI-Schlüssel |
SCOXWKWLFRIELY-LPBQMQTMSA-N |
Isomerische SMILES |
C[C@H]1CC/C=C(\C[C@@]2(C(=C(C(=O)O2)C)CC1=O)O)/C |
Kanonische SMILES |
CC1CCC=C(CC2(C(=C(C(=O)O2)C)CC1=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


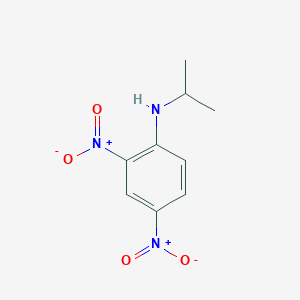
![Racemic-(2R,3aR,6aR)-1-tert-butyl 2-ethyl hexahydropyrrolo[3,4-b]pyrrole-1,2(2H)-dicarboxylate](/img/structure/B15235871.png)
![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B15235878.png)
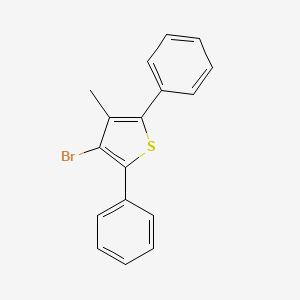
![5,6-Dihydro-7h-pyrrolo[3,4-d]pyrimidin-7-one](/img/structure/B15235895.png)

![(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2-methylpropan-1-amine](/img/structure/B15235902.png)

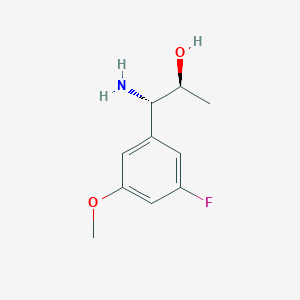
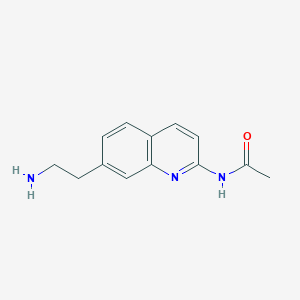
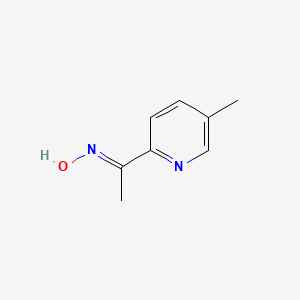

![(2E)-2-[2-(quinolin-8-yl)hydrazin-1-ylidene]propanoic acid hydrochloride](/img/structure/B15235960.png)

